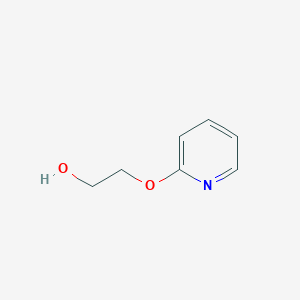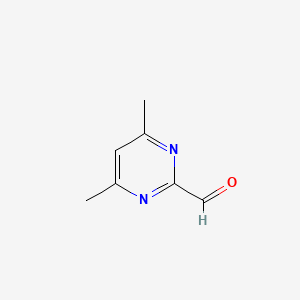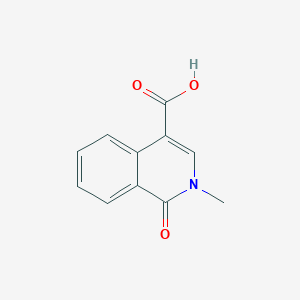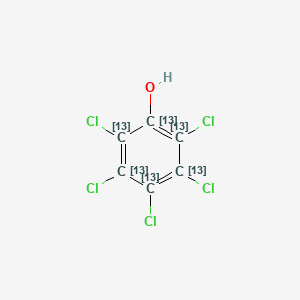
五氯苯酚-13C6
描述
Pentachlorophenol-13C6 is a stable isotope-labelled compound with the linear formula 13C6Cl5OH . It is commonly used in agriculture and has a molecular weight of 272.29 .
Synthesis Analysis
Pentachlorophenol and other chlorinated phenols can be analyzed in biological samples using gas chromatographic (GC) and liquid chromatographic (LC)–mass spectrometric (MS) methods . After adding an internal standard, the samples are hydrolyzed with sulfuric acid to release free phenols .Molecular Structure Analysis
The molecular structure of Pentachlorophenol-13C6 is represented by the SMILES stringO [13c]1 [13c] (Cl) [13c] (Cl) [13c] (Cl) [13c] (Cl) [13c]1Cl . Chemical Reactions Analysis
Pentachlorophenol-13C6 can be detected using an anodic electrochemiluminescence system, which utilizes nitrogen-doped graphene quantum dots as a co-reactant . This system provides a highly sensitive and stable method for detecting Pentachlorophenol-13C6 .科学研究应用
分析方法开发
Kawaguchi 等人 (2005) 开发了一种方法,用于测定自来水、河水和人尿等各种样品中痕量的氯酚,包括五氯苯酚 (PCP)。他们使用五氯苯酚-13C6 作为替代标准,以进行准确且灵敏的检测。该方法显示出高回收率,并以其简单性和选择性而著称 (Kawaguchi et al., 2005)。
环境和健康影响研究
库珀和琼斯 (2008) 综述了五氯苯酚暴露的影响,特别是它与造血系统癌症之间的联系。该研究强调了区分 PCP 及其污染物影响的重要性。国际癌症研究机构将 PCP 归类为可能的人类致癌物 (Cooper & Jones, 2008)。
处理和修复技术
Jou (2008) 研究了使用零价铁和微波能量降解 PCP。该方法在去除 PCP 方面显示出高效率,为工业溶剂降解提供了一种潜在的经济高效且环保的解决方案 (Jou, 2008)。
毒理学和风险评估
McConnell 等人 (1991) 对小鼠进行了五氯苯酚的毒理学和致癌性研究。该研究深入了解了该化合物在多个器官/系统中的潜在致癌作用,表明 PCP 本身,而不是其污染物,是造成这些影响的罪魁祸首 (McConnell et al., 1991)。
纺织工业应用
杨静 (2010) 开发了一种液相色谱-同位素稀释质谱法,用于测定棉纺织品中痕量的 PCP。该方法提供了灵敏、快速和准确的分析,对于确保纺织品的安全至关重要 (Yang Jing, 2010)。
地下水生物修复
Yang 和 Lee (2008) 探索了使用固定化鞘氨醇细胞生物修复受 PCP 污染的地下水。他们的研究表明,这种方法可以有效去除 PCP,为处理受污染的地下水提供了一个可行的解决方案 (Yang & Lee, 2008)。
作用机制
Target of Action
Pentachlorophenol-13C6, a variant of Pentachlorophenol (PCP), primarily targets the respiratory system . It is known to interact with mitochondrial proteins, leading to uncoupling of oxidative phosphorylation .
Mode of Action
Pentachlorophenol-13C6 interacts with its targets, causing a disruption in the normal functioning of the respiratory system . It binds to mitochondrial proteins, leading to the uncoupling of oxidative phosphorylation . This interaction results in changes at the cellular level, affecting the energy production process within the cell.
Biochemical Pathways
Pentachlorophenol-13C6 affects various biochemical pathways. It is known to be degraded and biotransformed by various microorganisms, including certain bacteria, fungi, and algae . These organisms have shown promising PCP biodegradation and detoxification potential, affecting the pathways related to these processes .
Pharmacokinetics
The pharmacokinetics of Pentachlorophenol-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is excreted in the urine, conjugated to glucuronic acid . The elimination half-life of Pentachlorophenol-13C6 is approximately 17-20 days . The long elimination half-life is due to its high plasma protein binding (>96%) and tubular reabsorption .
Result of Action
The molecular and cellular effects of Pentachlorophenol-13C6’s action primarily involve disruption of the respiratory system . It also causes skin irritation, serious eye irritation, and may be fatal if swallowed and enters airways .
安全和危害
Pentachlorophenol-13C6 is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 2, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is considered dangerous with various hazard statements including H301 + H311 - H315 - H319 - H330 - H335 - H351 - H410 .
属性
IUPAC Name |
2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPBVBPLAPZRR-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483529 | |
| Record name | Pentachlorophenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85380-74-1 | |
| Record name | Pentachlorophenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)
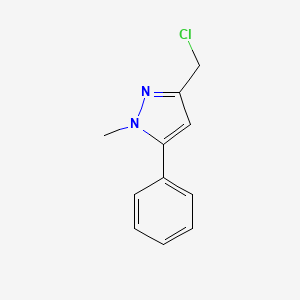

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)
![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)
